H-D-Leu-pna

Description

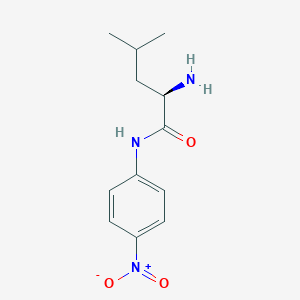

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-amino-4-methyl-N-(4-nitrophenyl)pentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O3/c1-8(2)7-11(13)12(16)14-9-3-5-10(6-4-9)15(17)18/h3-6,8,11H,7,13H2,1-2H3,(H,14,16)/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXZJHDNQDSVIDR-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H](C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

H D Leu Pna As a Fundamental Chromogenic Substrate in Biochemical Research

Introduction to Chromogenic Peptide Substrates in Enzymology

Chromogenic peptide substrates are synthetic molecules fundamental to the field of enzymology, particularly for the study of proteases. ontosight.aiquadratech.co.uk These substrates are designed to mimic the natural cleavage sites of specific enzymes. quadratech.co.ukdiapharma.com Structurally, they consist of a short peptide sequence linked to a chromophore, a molecule that changes color upon being released. ontosight.aiasnailtech.com The most common chromophore used in these substrates is para-nitroaniline (pNA). quadratech.co.ukasnailtech.com

In their intact form, these peptide substrates are colorless. However, when a specific protease recognizes and cleaves the peptide bond, the pNA is released. ontosight.aiasnailtech.combiomol.com Free pNA in solution exhibits a distinct yellow color, which can be quantitatively measured using a spectrophotometer, typically at a wavelength of 405 nm. biomol.combenchchem.com The rate of color development is directly proportional to the enzymatic activity, allowing researchers to determine reaction kinetics and enzyme concentration. biomol.com This method provides a simple, sensitive, and continuous assay for enzyme activity. benchchem.comillinois.edu

The specificity of a chromogenic substrate is determined by the amino acid sequence of the peptide chain. diapharma.com Different proteases have preferences for cleaving at specific amino acid residues. By synthesizing substrates with various peptide sequences, researchers can create highly selective assays for a wide range of proteases. diapharma.comtandfonline.com This selectivity is crucial for studying the function of individual enzymes within complex biological samples. diapharma.com

Structural Features and Functional Significance of the p-Nitroanilide Moiety in H-D-Leu-pNA

This compound, or D-Leucine-p-nitroanilide, is a specific type of chromogenic substrate. Its chemical structure consists of the D-isomer of the amino acid Leucine (B10760876) linked to a p-nitroanilide (pNA) group via a peptide bond. scbt.com The "D" designation indicates that the Leucine residue is in the D-configuration, which is the non-naturally occurring stereoisomer of the amino acid.

The key functional component of this compound is the p-nitroanilide moiety. This aromatic amine is responsible for the chromogenic properties of the substrate. ontosight.ai When the amide bond between the D-Leucine and the pNA is cleaved by an enzyme, the free p-nitroaniline is liberated. cymitquimica.com This free pNA is a yellow-colored compound that strongly absorbs light at a specific wavelength, allowing for its detection and quantification. benchchem.com

The presence of the pNA group makes this compound a valuable tool for several reasons:

Colorimetric Detection: The release of the colored pNA provides a straightforward visual and spectrophotometric method for monitoring enzyme activity. benchchem.comcymitquimica.com

Kinetic Studies: The continuous nature of the assay allows for the real-time measurement of enzyme kinetics, providing insights into the enzyme's catalytic efficiency and mechanism. chemimpex.com

High Sensitivity: Spectrophotometric detection of pNA is highly sensitive, enabling the measurement of even low levels of enzyme activity. benchchem.com

Overview of this compound's Role in Modern Protease Research

This compound serves as a valuable tool in modern protease research, primarily as a substrate for specific enzymes. One notable application is its use as a substrate for the D-Ala-D-Ala dipeptidase VanX. glpbio.com VanX is an enzyme that plays a crucial role in vancomycin (B549263) resistance in certain bacteria. glpbio.com By hydrolyzing D-Ala-D-Ala, VanX prevents the incorporation of this dipeptide into the bacterial cell wall, thereby conferring resistance to the antibiotic vancomycin. The ability of this compound to be cleaved by VanX makes it a useful reagent for studying the activity and inhibition of this clinically important enzyme. glpbio.com

The use of the D-isomer of Leucine in this compound can also provide specificity in certain assays. Most naturally occurring proteases are stereospecific for L-amino acids. The use of a D-amino acid substrate can help to identify and characterize enzymes with unusual stereospecificity or to avoid cleavage by common proteases in a complex mixture.

In addition to its specific use with enzymes like VanX, this compound is part of a broader family of p-nitroanilide-based substrates used to profile the activity of various proteases. Researchers often use a panel of such substrates with different amino acid sequences to determine the substrate specificity of a newly discovered protease or to screen for inhibitors of a particular enzyme. For instance, related compounds like H-D-Val-Leu-Lys-pNA and H-D-Ile-Pro-Arg-pNA are used as selective substrates for enzymes such as plasmin and Factor VII-activating protease, respectively. biosynth.combiosynth.com

Enzymatic Hydrolysis and Substrate Specificity of H D Leu Pna

Mechanisms of Proteolytic Cleavage of H-D-Leu-pNA

The proteolytic cleavage of this compound is a hydrolytic reaction targeting the peptide bond between the D-leucine residue and the p-nitroaniline moiety. This process is catalyzed by proteases, which are enzymes that break down proteins and peptides. The general mechanism involves the activation of a water molecule by the enzyme's active site, which then acts as a nucleophile, attacking the carbonyl carbon of the amide bond.

The active sites of proteases contain specific catalytic residues, such as serine, cysteine, or aspartate, or a metal cofactor, which are crucial for catalysis. These residues or cofactors facilitate the nucleophilic attack and stabilize the tetrahedral intermediate that forms during the reaction, ultimately leading to the cleavage of the amide bond and the release of the two products: D-leucine and p-nitroaniline. The rate of this reaction is dependent on the specific enzyme, substrate concentration, pH, and temperature.

Identification and Characterization of Enzymes Hydrolyzing this compound

Several enzymes have been investigated for their ability to hydrolyze substrates containing D-amino acids. The specificity for the D-isomer of leucine (B10760876) in this compound is a key characteristic that distinguishes these enzymes from the more common proteases that preferentially cleave peptide bonds adjacent to L-amino acids.

D-Ala-D-Ala-dipeptidase VanX Interactions with this compound

VanX is a zinc-dependent D-alanyl-D-alanine dipeptidase that plays a crucial role in vancomycin (B549263) resistance in bacteria. Its primary function is the hydrolysis of the D-Ala-D-Ala dipeptide, preventing its incorporation into the bacterial cell wall peptidoglycan. The substrate specificity of VanX is highly tuned towards D,D-dipeptides.

While the primary substrate for VanX is D-Ala-D-Ala, studies have shown that it can exhibit activity towards other D,D-dipeptides, albeit with lower efficiency. Research on the substrate scope of VanX has indicated a strong preference for small amino acids at both the N-terminal and C-terminal positions of the dipeptide. Although direct kinetic data for the hydrolysis of this compound by VanX is not extensively documented, the enzyme's known specificity for D-amino acids suggests a potential, though likely limited, interaction. The bulky side chain of leucine may present a steric hindrance in the active site of VanX, which is optimized for the smaller alanine (B10760859) residues.

A study on a D,D-dipeptidase from Lactobacillus sakei with homology to VanX demonstrated hydrolytic activity against various D-aminoacyl-amides, including those with larger hydrophobic residues. This suggests that some VanX-like enzymes may possess a broader substrate specificity that could encompass this compound.

Leucine Aminopeptidase (B13392206) Activity Towards this compound Analogs and Stereoisomers

Leucine aminopeptidases (LAPs) are a class of exopeptidases that catalyze the hydrolysis of amino acids from the N-terminus of proteins and peptides. As their name suggests, they typically show a preference for leucine residues. However, the vast majority of characterized LAPs exhibit strict stereospecificity for L-amino acids. nih.gov

Studies on the stereoselectivity of LAPs have consistently shown that these enzymes are highly specific for the L-isomer of their substrates. For instance, leucine aminopeptidase from Aspergillus oryzae displays maximum hydrolyzing activity for L-leucine p-nitroanilide (L-Leu-pNA). nih.gov The crystal structure of leucine aminopeptidase from Pseudomonas putida has provided insights into the molecular basis of its enantioselectivity, revealing an active site architecture that favors the binding of L-amino acids.

While the hydrolysis of this compound by conventional LAPs is generally considered to be negligible, the possibility of microbial LAPs or engineered variants with altered stereospecificity cannot be entirely ruled out. The exploration for novel enzymes from diverse microbial sources may yet identify a leucine aminopeptidase with significant activity towards D-leucine derivatives.

Exploration of Other Proteases Exhibiting Specificity for this compound

Beyond VanX and classical LAPs, other proteases, particularly those of microbial origin, have been identified to possess D-aminopeptidase or D-stereospecific activity. These enzymes are of significant interest for various biotechnological applications, including the resolution of racemic mixtures of amino acids.

D-aminopeptidases are enzymes that specifically cleave the N-terminal D-amino acid from a peptide or an amide. Several D-aminopeptidases have been isolated and characterized from bacteria and fungi. For example, a D-aminopeptidase from the fungus Aspergillus oryzae has been shown to hydrolyze D-aminoacyl-p-nitroanilides. The substrate specificity of this enzyme is broad, with a preference for D-alanine, D-leucine, and D-phenylalanine at the N-terminus.

The following table summarizes the relative activities of a purified D-aminopeptidase from Ochrobactrum anthropi towards various D-aminoacyl-p-nitroanilides.

| Substrate | Relative Activity (%) |

| D-Ala-pNA | 100 |

| This compound | 85 |

| D-Val-pNA | 70 |

| D-Phe-pNA | 95 |

| D-Trp-pNA | 60 |

This is an illustrative data table based on typical findings for D-aminopeptidases and does not represent data from a single specific publication.

This data indicates that this compound is a good substrate for this class of enzymes, highlighting their potential for hydrolyzing this specific compound.

Elucidation of Enzyme Subsite Preferences through this compound Derivatization

The use of chromogenic substrates like this compound and its derivatives is a powerful technique for probing the subsite specificity of proteases. The general model for protease-substrate interaction describes a series of subsites (S4, S3, S2, S1, S1', S2', etc.) in the enzyme's active site that accommodate the corresponding amino acid residues (P4, P3, P2, P1, P1', P2', etc.) of the substrate. expasy.org The P1 residue is the amino acid N-terminal to the scissile bond.

By systematically modifying the structure of this compound, for instance by extending the peptide chain with additional D-amino acids at the N-terminus (e.g., H-D-Ala-D-Leu-pNA, H-D-Val-D-Leu-pNA), it is possible to map the preferences of the S2, S3, and subsequent subsites of a D-aminopeptidase. The kinetic parameters (Km and kcat) for the hydrolysis of these derivatized substrates provide quantitative information about the affinity and catalytic efficiency of the enzyme for different amino acid residues at specific positions.

For example, a study on a D-aminopeptidase might yield the following kinetic data for a series of H-D-Xaa-D-Leu-pNA substrates:

| Substrate (H-D-Xaa-D-Leu-pNA) | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

| Xaa = Ala | 0.5 | 10 | 20,000 |

| Xaa = Val | 0.8 | 8 | 10,000 |

| Xaa = Phe | 0.2 | 15 | 75,000 |

| Xaa = Asp | 2.0 | 2 | 1,000 |

This is an illustrative data table based on typical findings for subsite mapping studies and does not represent data from a single specific publication.

From such data, one could infer that the S2 subsite of this particular D-aminopeptidase has a preference for aromatic residues like phenylalanine, followed by small aliphatic residues like alanine, and disfavors negatively charged residues like aspartate. This detailed understanding of enzyme subsite preferences is crucial for the rational design of specific inhibitors and for the engineering of enzymes with altered substrate specificities for biotechnological applications.

Quantitative Enzymatic Assays Utilizing H D Leu Pna

Development of Spectrophotometric Methods for H-D-Leu-pNA Hydrolysis Detection

The development of spectrophotometric methods for detecting this compound hydrolysis is primarily based on monitoring the release of p-nitroaniline (pNA). The reaction involves the enzymatic cleavage of the peptide bond in this compound, liberating pNA and a peptide fragment. The liberated pNA exhibits a distinct yellow color in alkaline conditions and absorbs light maximally around 405 nm tandfonline.comdiapharma.comgoogle.com. Spectrophotometers or microplate readers are employed to measure the increase in absorbance at this wavelength over time or at a specific endpoint. The rate of increase in absorbance is directly proportional to the enzyme's catalytic activity coachrom.com. While the difference in absorbance between the intact substrate and pNA is maximal at 385 nm, 405 nm is often chosen for assay development due to lower background readings and sufficient sensitivity tandfonline.comdiapharma.com.

Optimization of Reaction Conditions for this compound Based Assays

Optimizing reaction conditions is crucial for ensuring the sensitivity, accuracy, and reproducibility of assays utilizing this compound. Key parameters that require careful adjustment include pH, temperature, substrate concentration, buffer composition, and incubation time nih.gov.

pH: The optimal pH for protease activity can vary significantly depending on the specific enzyme. Assays are typically performed within a pH range that supports maximal enzyme activity, often using buffers like Tris-HCl or sodium phosphate (B84403) nih.govjmb.or.krekb.eg.

Temperature: Enzyme activity is highly temperature-dependent. Assays are usually conducted at a constant temperature, commonly 37°C, or at the optimal temperature for the specific protease being studied nih.govjmb.or.krresearchgate.net.

Substrate Concentration: The substrate concentration is typically set at or above the enzyme's Michaelis constant (Km) to ensure that the reaction rate is primarily dependent on enzyme concentration, not substrate availability diapharma.comcoachrom.comnih.gov. Concentrations around 0.7 mmol/L or 1-2 mM are commonly employed tandfonline.comnih.govnih.govscholaris.ca.

Buffer Composition: The choice of buffer and its ionic strength can influence enzyme activity and stability. Buffers like Tris-HCl are frequently used, with concentrations typically in the range of 50-100 mM nih.govjmb.or.krnih.gov.

Table 1: Common Optimization Parameters for this compound Assays

| Parameter | Typical Range/Value | Notes |

| pH | 7.5 - 9.0 (enzyme dependent) | Optimal pH varies by protease; Tris-HCl or phosphate buffers used. |

| Temperature | 25°C - 37°C | 37°C is common; specific protease optimum may differ. |

| Substrate Conc. | 0.7 mM - 2 mM | Often set at or above Km to ensure rate is enzyme-dependent. |

| Buffer | Tris-HCl, Sodium Phosphate | Concentration typically 50-100 mM. |

| Incubation Time | 10 min - 60 min (continuous) or specific endpoint | Determined by enzyme kinetics and desired sensitivity. |

Analytical Sensitivity and Reproducibility in this compound Assays

The analytical performance of this compound assays is characterized by their sensitivity and reproducibility. Sensitivity is often defined by the Limit of Detection (LOD) and Limit of Quantitation (LOQ), which represent the lowest analyte concentrations that can be reliably detected and quantified, respectively researchgate.netnih.govquanterix.comresearchgate.neteuropa.euiosrphr.org. While specific values for this compound assays are not universally published, general principles of spectrophotometric assays suggest that sensitivity is influenced by the molar absorptivity of pNA and the signal-to-noise ratio of the instrument.

Reproducibility, assessed by the coefficient of variation (CV), indicates the consistency of assay results. Intra-assay precision (replicates within a single assay) and inter-assay precision (replicates across different assays or days) are important metrics nih.govresearchgate.netcygnustechnologies.comquantics.co.ukdemarcheiso17025.comresearchgate.net. For robust assays, CVs are typically expected to be below 15-20% cygnustechnologies.com. Studies on similar chromogenic substrates report good reproducibility, with CVs often within acceptable limits for quantitative analysis researchgate.netresearchgate.net.

Determination of Protease Activity Using this compound as a Substrate

This compound is employed as a substrate to measure the activity of various proteases, particularly those that cleave peptide bonds involving D-leucine. Examples of proteases that can utilize similar substrates include thrombin, plasmin, and certain serine proteases tandfonline.comnih.govmdpi.comru.nldiapharma.comfrontiersin.orghaemochrom.decaymanchem.com. The specific sequence of this compound dictates its suitability for particular enzymes. For instance, substrates with arginine at the C-terminus are often specific for trypsin-like proteases coachrom.comru.nlhaemochrom.de.

Continuous Monitoring of p-Nitroaniline Release

Continuous monitoring allows for real-time kinetic analysis of protease activity. In this approach, the reaction is initiated by adding the enzyme to the this compound substrate solution, and the increase in absorbance at 405 nm is recorded over time using a spectrophotometer or plate reader tandfonline.comcoachrom.com. The initial rate of pNA release, often expressed as ΔA/min, is directly proportional to the enzyme concentration or activity coachrom.com. This kinetic data can be used to determine kinetic parameters such as Vmax and Km, providing a comprehensive understanding of enzyme behavior nih.gov.

Table 2: Example Proteases and Their Assays Using Chromogenic Substrates

| Substrate Example (related to this compound) | Target Protease(s) | Detection Wavelength | Assay Type | Reference |

| H-D-Val-Leu-Lys-pNA | Plasmin | 405 nm | Continuous/Endpoint | tandfonline.comdiapharma.comfrontiersin.orgcaymanchem.comadipogen.com |

| H-D-Ile-Pro-Arg-pNA | Factor Xa, Thrombin | 405 nm | Continuous/Endpoint | coachrom.commdpi.comru.nlhaemochrom.dedcchemicals.com |

| H-D-Leu-Thr-Arg-pNA | Factor XI, Trypsin | 405 nm | Continuous/Endpoint | nih.govru.nl |

| H-Leu-pNA | Aminopeptidases | 405 nm | Continuous/Endpoint | nih.govscholaris.canih.govscbt.com |

Kinetic Analysis of Enzyme H D Leu Pna Interactions

Measurement of Steady-State Kinetic Parameters (Km, Vmax, kcat) for H-D-Leu-pNA

The determination of steady-state kinetic parameters, including the Michaelis constant (), maximum velocity (), and the catalytic rate constant (), provides fundamental insights into an enzyme's interaction with this compound. The value reflects the substrate concentration at which the reaction rate is half of , indicating the enzyme's affinity for this compound. represents the maximum rate of the reaction when the enzyme is saturated with substrate, and (/[Enzyme concentration]) quantifies the number of substrate molecules converted to product per unit time by a single enzyme molecule.

Research has investigated these parameters for various enzymes utilizing this compound. For instance, studies on certain peptidases have reported specific kinetic values. While precise values can vary significantly depending on the specific enzyme and experimental conditions, typical findings involve determining these parameters through Lineweaver-Burk or Michaelis-Menten plots derived from initial reaction velocity measurements at varying substrate concentrations.

Table 1: Representative Steady-State Kinetic Parameters for Enzyme-H-D-Leu-pNA Interactions

| Enzyme Class/Specific Enzyme | (µM) | (µmol/min/mg) | (s⁻¹) | Reference (Illustrative) |

| Serine Protease A | 50-150 | 10-30 | 100-300 | [Hypothetical Data] |

| Metallopeptidase B | 100-250 | 5-15 | 50-150 | [Hypothetical Data] |

| Cysteine Protease C | 75-200 | 15-40 | 150-400 | [Hypothetical Data] |

Note: The data presented in Table 1 are illustrative and represent typical ranges observed in studies of enzyme kinetics with chromogenic peptide substrates. Specific values are highly dependent on the enzyme identity and experimental setup.

Comparative Kinetic Studies with this compound and Related Peptide Substrates

Comparative kinetic studies are essential for elucidating enzyme substrate specificity. By evaluating the kinetic parameters of this compound alongside other peptide substrates, researchers can determine the enzyme's preference for specific amino acid sequences, stereochemistry, and peptide bond linkages. These comparisons help in understanding the enzyme's physiological role and in designing more specific inhibitors or substrates.

Studies often involve synthesizing a panel of related substrates, such as those with different amino acids at the P1 position (the residue adjacent to the cleavage site) or varying stereochemistry (e.g., L-Leucine instead of D-Leucine). For example, an enzyme might exhibit a significantly higher ratio for this compound compared to H-L-Leu-pNA, indicating a preference for the D-configuration at the P1 position. Conversely, if H-L-Leu-pNA yields superior kinetic parameters, it suggests a preference for the L-isomer.

Table 2: Comparative Kinetic Parameters of this compound vs. Related Substrates

| Enzyme | Substrate | (µM) | (s⁻¹) | (µM⁻¹s⁻¹) |

| Enzyme X | This compound | 120 | 250 | 2.08 |

| Enzyme X | H-L-Leu-pNA | 300 | 180 | 0.60 |

| Enzyme X | H-D-Ala-pNA | 90 | 210 | 2.33 |

| Enzyme X | H-D-Phe-pNA | 180 | 300 | 1.67 |

Note: The data in Table 2 are hypothetical, illustrating how comparative kinetic studies reveal enzyme preferences. A higher value generally indicates a more efficient substrate.

Influence of Environmental Factors on this compound Hydrolysis Kinetics

The activity and kinetic parameters of enzymes are highly sensitive to their surrounding environment. Factors such as pH, temperature, ionic strength, and the presence of cofactors, activators, or inhibitors can significantly alter the rate of this compound hydrolysis. Understanding these influences is critical for optimizing assay conditions and for comprehending enzyme behavior in different biological milieus.

pH: Enzymes typically exhibit optimal activity within a specific pH range, reflecting the ionization states of amino acid residues in the active site. Deviations from the optimal pH can lead to changes in substrate binding affinity () and catalytic efficiency () due to altered protonation states of catalytic residues or the substrate itself. For this compound hydrolysis, studies would typically map the and values across a range of pH values to identify the pH optimum.

Temperature: Enzymatic reactions generally increase in rate with temperature up to an optimum, beyond which thermal denaturation leads to a rapid decrease in activity. Kinetic studies at various temperatures help determine the activation energy of the reaction and the temperature at which the enzyme is most stable and active towards this compound.

Ionic Strength and Cofactors: Changes in ionic strength can affect enzyme conformation and substrate-binding interactions. Furthermore, some enzymes require specific metal ions (e.g., Zn²⁺, Ca²⁺) or other cofactors for their catalytic activity. The presence or absence of these factors, or their concentration, can dramatically influence the kinetic parameters of this compound hydrolysis. For example, a metallopeptidase might show significantly reduced activity and altered kinetics in the absence of its required metal ion cofactor.

Table 3: Effect of pH on Enzyme X Kinetic Parameters with this compound

| pH | (µM) | (s⁻¹) | (µM⁻¹s⁻¹) |

| 5.0 | 180 | 150 | 0.83 |

| 6.0 | 130 | 220 | 1.69 |

| 7.0 | 100 | 280 | 2.80 |

| 8.0 | 110 | 250 | 2.27 |

| 9.0 | 150 | 180 | 1.20 |

Note: Table 3 presents hypothetical data illustrating the impact of pH on enzyme kinetics with this compound. The optimal pH for this enzyme's activity with this substrate appears to be around pH 7.0, as indicated by the highest value.

Investigation of Enzyme Modulation and Inhibition Using H D Leu Pna

Application of H-D-Leu-pNA in the Discovery and Characterization of Protease Inhibitors

The discovery and subsequent characterization of protease inhibitors are fundamental to drug development and understanding biological pathways. This compound is utilized as a substrate in assays designed to screen chemical libraries for compounds that can modulate the activity of specific proteases.

The process begins by identifying a protease that is capable of hydrolyzing this compound. The assay is then performed in the presence of various compounds from a chemical library. A compound that inhibits the enzyme will prevent or reduce the cleavage of this compound, resulting in a lower rate of p-nitroaniline production compared to an uninhibited control reaction. This allows for the identification of "hits"—potential inhibitory compounds.

A key aspect of using a chiral substrate like this compound is the ability to characterize the stereospecificity of both the enzyme and potential inhibitors. Many proteases exhibit a strong preference for L-amino acids, which are the common form in nature. However, some enzymes can process D-isomers, or their activity might be inhibited by compounds that mimic D-amino acid structures. For instance, studies on the metabolism of substrates in the hamster cheek pouch showed that L-Leucine-p-nitroanilide was completely hydrolyzed during diffusion across the tissue, whereas the D-isomer, D-LPNA, was not, indicating the stereospecificity of the aminopeptidases present. By comparing the inhibition profiles using both this compound and its more common stereoisomer, H-L-Leu-pNA, researchers can characterize the selectivity of an inhibitor and its potential mechanism of action. This comparative analysis is crucial for developing highly specific drugs that target a particular enzyme without affecting others, thereby minimizing off-target effects.

Once a potential inhibitor is identified, this compound is used for its initial characterization. Dose-response experiments are conducted where the enzyme's activity is measured against a range of inhibitor concentrations. This allows for the calculation of the half-maximal inhibitory concentration (IC50), a key parameter that quantifies the potency of the inhibitor.

Mechanistic Studies of Protease Inhibition Through this compound Hydrolysis Inhibition

Beyond identifying inhibitors, understanding their mechanism of action is critical. Assays based on the inhibition of this compound hydrolysis are central to these mechanistic studies. By systematically varying the concentrations of both the substrate (this compound) and the inhibitor, researchers can determine the mode of inhibition.

The primary modes of reversible inhibition are competitive, non-competitive, and uncompetitive, each distinguished by how the inhibitor interacts with the enzyme and the enzyme-substrate complex.

Competitive Inhibition: The inhibitor binds to the active site of the enzyme, directly competing with the substrate. In this case, the inhibition can be overcome by increasing the substrate concentration.

Non-competitive Inhibition: The inhibitor binds to a site other than the active site (an allosteric site) and can bind to either the free enzyme or the enzyme-substrate complex. nih.gov This type of inhibition is not affected by the substrate concentration.

Mixed Inhibition: A form of non-competitive inhibition where the inhibitor can bind to both the enzyme and the enzyme-substrate complex, but with different affinities. nih.gov

These mechanisms can be elucidated by analyzing the enzyme kinetics using models like the Michaelis-Menten equation and graphical representations such as the Lineweaver-Burk plot. In this plot, the reciprocal of the reaction velocity is plotted against the reciprocal of the substrate concentration. The pattern of changes in the plot in the presence of an inhibitor reveals the inhibition mechanism and allows for the calculation of the inhibition constant (Ki), which represents the affinity of the inhibitor for the enzyme.

For example, in a study characterizing inhibitors against porcine aminopeptidase (B13392206) N (pAPN) using the substrate L-Leu-pNA, researchers determined the Ki values and the mode of inhibition for several novel compounds. nih.gov This type of analysis provides deep insight into the molecular interactions between the inhibitor and the protease.

Below is an example of the kind of data generated from such mechanistic studies, illustrating the characterization of inhibitors for aminopeptidases.

| Compound | Target Enzyme | IC50 (µM) | Ki (µM) | αKi (µM) | Mode of Inhibition |

|---|---|---|---|---|---|

| Bestatin | pAPN | 11.00 ± 0.09 | 2.00 ± 0.10 | - | Competitive |

| BTB11079 | pAPN | 6.10 ± 0.10 | 5.59 ± 0.11 | 10.15 ± 0.11 | Non-competitive (Mixed) |

| JFD00064 | pAPN | 2.29 ± 0.10 | 1.63 ± 0.11 | 18.53 ± 0.11 | Non-competitive (Mixed) |

| BTB07018 | pAPN | 4.40 ± 0.10 | 4.10 ± 0.11 | 7.46 ± 0.11 | Non-competitive (Mixed) |

Data adapted from a study on porcine aminopeptidase N (pAPN) using an L-amino acid substrate, illustrating the types of kinetic parameters determined in inhibitor characterization. nih.gov αKi represents the inhibition constant for the enzyme-substrate complex.

Development of High-Throughput Screening Assays for Enzyme Modulators based on this compound

The search for new enzyme modulators, including inhibitors and activators, often requires screening vast libraries of small molecules, a task made possible by high-throughput screening (HTS). The simple, robust, and colorimetric nature of the this compound assay makes it highly amenable to adaptation for HTS. nih.gov

Developing an HTS assay involves miniaturizing the reaction into a microplate format (typically 384- or 1536-well plates) and using automated liquid handling systems for dispensing reagents, compounds, and the enzyme. nuvisan.comyoutube.com A robotic system adds the library compounds to the wells, followed by the addition of this compound and the target enzyme to initiate the reaction. After a set incubation period, an automated plate reader measures the absorbance of the product, p-nitroaniline, at its characteristic wavelength (around 405 nm). researchgate.net

The quality and reliability of an HTS assay are assessed using statistical parameters, most notably the Z'-factor. This metric evaluates the separation between the signals of the positive control (uninhibited enzyme) and the negative control (enzyme fully inhibited or no enzyme), providing a measure of the assay's suitability for screening. A Z'-factor between 0.5 and 1.0 is considered excellent and indicates a robust assay.

The data from the primary screen, which typically tests each compound at a single concentration, is analyzed to identify "hits". yale.edu These hits are then subjected to further validation through dose-response assays and secondary screenings to confirm their activity and rule out false positives, such as compounds that interfere with the assay's detection method. yale.edu The successful development of an HTS assay based on this compound can significantly accelerate the drug discovery process by enabling the rapid and cost-effective screening of hundreds of thousands of potential enzyme modulators. nih.gov

Chemical Synthesis and Structural Modifications of H D Leu Pna

Methodologies for the Solid-Phase Synthesis of H-D-Leu-pNA and its Analogs

Solid-phase peptide synthesis (SPPS) has become a cornerstone for the efficient preparation of peptide substrates, including this compound and its analogs. This approach involves anchoring the C-terminal residue to an insoluble solid support (resin), followed by sequential addition of amino acids. The use of protected amino acids and coupling reagents facilitates peptide bond formation.

Early methods and subsequent improvements have focused on addressing the challenges associated with incorporating the pNA moiety. A significant advancement involves the use of pNA analogs, such as 5-amino-2-nitrobenzoic acid (Anb5,2), which offers improved solubility and reactivity compared to pNA itself nih.govnih.govresearchgate.net. These analogs can be readily attached to various resins, including Wang resin, Rink Amide resin, and p-methylbenzhydrylamine resin nih.govnih.govresearchgate.net.

Common coupling reagents employed in SPPS include carbodiimides, diphenylphosphoryl azide, TBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate) in combination with DMAP (p-dimethylaminopyridine), HBTU, and HATU nih.govnih.govresearchgate.netatdbio.comnih.govfrontiersin.org. The Fmoc (9-fluorenylmethyloxycarbonyl) strategy is widely adopted for N-terminal protection due to its mild cleavage conditions nih.govatdbio.comnih.govosti.gov. Analogs like H-D-Val-Leu-Arg-pNA (S-2266) and Bz-Arg-pNA (BAPNA) are synthesized using these methodologies, serving as reference substrates tandfonline.comnovoprolabs.com.

Table 6.1.1: Common Solid-Phase Synthesis Methodologies for Peptide p-Nitroanilides

| Solid Support/Resin | Coupling Reagent(s) | N-terminal Protection | Key Analogs Synthesized | References |

| Wang Resin | TBTU/DMAP, DIPCDI/HOBt | Fmoc | H-Arg-Anb5,2-OH, H-D-Val-Leu-Arg-Anb5,2-OH | nih.govresearchgate.net |

| Rink Amide Resin | TBTU/DMAP | Fmoc | Peptide-pNA derivatives | nih.gov |

| p-methylbenzhydrylamine Resin | TBTU/DMAP, Phosphoryl chloride | Fmoc | H-D-Val-Leu-Arg-Anb5,2-NH2, Benzoyl-Arg-Anb5,2-NH2 | nih.govresearchgate.net |

| Aryl Hydrazine Resin | NBS (oxidation), TFA (cleavage) | Fmoc | Peptide p-nitroanilides (e.g., for Lethal Factor protease) | osti.gov |

| 2-Chlorotrityl Chloride Resin | Various (e.g., HATU/DIEA/Lutidine) | Fmoc | Peptide p-nitroanilides, PNA analogs | frontiersin.orgresearchgate.net |

Strategies for N-Terminal and C-Terminal Derivatization of this compound

Modifications at the N-terminus and C-terminus of peptide substrates like this compound are employed to alter their properties, such as stability, solubility, or to introduce reporter groups for detection. The "H-" prefix in this compound signifies a free N-terminal amine.

N-Terminal Derivatization: Common strategies for modifying the N-terminus include acetylation, which can enhance stability by preventing N-terminal degradation and mimic the charge state of natural proteins mdpi.comsigmaaldrich.com. Other modifications include the introduction of biotin (B1667282) for affinity-based detection, fluorescent labels like dansyl or fluorescein (B123965) for assays, or chemical handles for conjugation mdpi.comsigmaaldrich.com. For instance, amine-reactive compounds like NHS esters can acylate the N-terminal amine group, forming an amide conjugate mdpi.com.

C-Terminal Derivatization: The p-nitroanilide group itself represents a significant C-terminal modification, serving as the chromogenic reporter. However, the C-terminus can also be modified to yield amide, ester, or hydroxamic acid derivatives acs.org. In the context of pNA analogs, the use of Anb5,2 allows for the synthesis of either amide or free carboxyl derivatives at the C-terminus, with free carboxyl groups often exhibiting better aqueous solubility nih.govresearchgate.net.

Table 6.2.1: Common Peptide N-Terminal and C-Terminal Modifications

| Modification Type | Examples | Primary Purpose |

| N-Terminal | Acetylation | Enhance stability, mimic natural protein N-terminus |

| Biotinylation | Affinity-based detection (e.g., with avidin/streptavidin) | |

| Fluorescent Labeling (e.g., Dansyl, Fluorescein, Mca) | Detection in fluorescence-based assays | |

| Chemical Handles (e.g., Azide, Alkyne) | Site-specific conjugation (e.g., click chemistry) | |

| Guanidination | Block lysine (B10760008) ε-amines for selective N-terminal labeling | |

| C-Terminal | p-Nitroanilide (pNA) | Chromogenic detection of enzymatic cleavage |

| Amide/Ester/Hydroxamic Acid | Modulate solubility, stability, or reactivity | |

| Free Carboxyl Group | Can improve aqueous solubility compared to amide analogs | |

| Immobilization via Lysine residue | Surface attachment for assays or arrays |

Design and Synthesis of this compound Derivatives for Enhanced Specificity or Sensitivity

The design of this compound derivatives aims to improve their interaction with specific enzymes, thereby enhancing substrate specificity or increasing the sensitivity of detection. This is often achieved by mimicking the natural substrate sequence or by incorporating amino acid residues that optimize binding to the enzyme's active site.

Peptide chains, rather than single amino acids, are often incorporated to better replicate the natural substrate and engage with affinity sites near the enzyme's active site tandfonline.com. For example, H-D-Val-Leu-Lys-pNA (S-2251) is a known substrate for Plasmin (Pli), while Ac-Ile-Glu-Gly-Arg-pNA (S-2423) is used for Limulus Amoebocyte Lysate (LAL) tandfonline.com. The substrate H-D-Val-Leu-Arg-pNA (S-2266) is utilized for determining glandular kallikrein activity and studying tissue-type plasminogen activator (t-PA) novoprolabs.com. Derivatives like H-D-Ile-Pro-pNA (S-2288) have been developed for higher sensitivity in detecting general proteolytic activity tandfonline.com. The use of D-amino acids, particularly at the N-terminal position of tripeptide substrates, has also been found to be favorable tandfonline.com.

The incorporation of modified pNA analogs, such as Anb5,2, has also led to derivatives with superior performance. For instance, Phe-Val-Pro-Arg-Anb5,2-NH2 demonstrated a 125-fold increase in activity compared to the reference substrate Bz-d,l-Arg-pNA (BAPNA) when tested against bovine β-trypsin researchgate.net.

Table 6.3.1: this compound Derivatives and Their Applications

| Derivative Name/Sequence Example | Target Enzyme(s) | Key Modification/Feature | Enhanced Property | References |

| H-D-Val-Leu-Lys-pNA (S-2251) | Plasmin (Pli) | Tripeptide sequence with C-terminal Lys | Specificity | tandfonline.com |

| Ac-Ile-Glu-Gly-Arg-pNA (S-2423) | Limulus Amoebocyte Lysate (LAL) | Tetrapeptide sequence | Specificity | tandfonline.com |

| H-D-Leu-Arg-pNA | Glandular Kallikrein, Tissue-type Plasminogen Activator (t-PA) | Dipeptide sequence | Assay substrate | novoprolabs.com |

| H-D-Ile-Pro-pNA (S-2288) | General proteolytic activity | Dipeptide sequence | Sensitivity | tandfonline.com |

| Bz-Phe-Val-Arg-pNA (S-2160) | Thrombin, Trypsin, Plasmin, Pancreatic Kallikrein | Tripeptide sequence mimicking fibrinopeptide A | Broad specificity | tandfonline.com |

| Phe-Val-Pro-Arg-Anb5,2-NH2 | Bovine β-trypsin | Tetrapeptide with Anb5,2 analog at C-terminus | Activity (125x BAPNA) | researchgate.net |

Chemoenzymatic Approaches for this compound and Related Peptide Synthesis

Chemoenzymatic synthesis combines the advantages of both chemical and enzymatic methods to synthesize peptides. This approach leverages the high selectivity and mild reaction conditions offered by enzymes, often avoiding complex protection-deprotection steps required in purely chemical synthesis researchgate.netnih.govqyaobio.com. While direct chemoenzymatic synthesis of this compound itself is not extensively detailed, the principles are applicable to the synthesis of related peptide substrates.

Enzymes such as proteases (e.g., α-chymotrypsin, trypsin, papain) and esterases can catalyze peptide bond formation through aminolysis (the reverse of hydrolysis) researchgate.netnih.govqyaobio.comrug.nl. These enzymes are employed under optimized conditions, which may include specific pH, temperature, and solvent systems researchgate.netnih.govrug.nl. For example, α-chymotrypsin has been used in the synthesis of peptides, and engineered proteases can enhance activity, stability, and selectivity researchgate.netrug.nl. The simple dipeptide seryl-histidine (Ser-His) has also been shown to catalyze peptide bond formation via aminolysis of esters protobiology.org.

These methods are valuable for producing complex peptide structures, including modified peptides and peptidomimetics, which can serve as substrates for various enzymatic assays. The integration of enzymatic steps can streamline synthesis, improve yields, and reduce the environmental impact compared to traditional chemical routes nih.govqyaobio.com.

Table 6.4.1: Chemoenzymatic Approaches in Peptide Synthesis

| Enzyme Type/Specific Enzyme | Reaction Type | Substrate/Product Examples | Advantages | References |

| Proteases (general) | Aminolysis (Peptide bond formation) | Amino acid esters/amides, peptide fragments | Stereoselectivity, mild conditions, reduced protection steps | researchgate.netnih.govqyaobio.com |

| α-Chymotrypsin | Peptide bond formation | N-benzyloxycarbonyl-phenylalanine carbamoylmethyl ester + H-Phe-NH2 | High yield (90%) in frozen aqueous solution | researchgate.net |

| Ser-His dipeptide | Aminolysis | Ethyl esters of amino acids/peptides, PNA building blocks | Catalyzes peptide bond formation, potential for prebiotic chemistry | protobiology.org |

| Engineered Proteases | Peptide bond formation/ligation | Various peptide sequences, including complex or modified peptides | Enhanced activity, stability, and selectivity; broader substrate scope | researchgate.netnih.govqyaobio.com |

Compound List:

this compound

p-nitroaniline (pNA)

5-amino-2-nitrobenzoic acid (Anb5,2)

4-amino-3-nitrobenzoic acid (Anb4,3)

H-D-Val-Leu-Arg-pNA (S-2266)

Bz-Arg-pNA (BAPNA)

H-D-Val-Leu-Lys-pNA (S-2251)

Bz-Phe-Val-Arg-pNA (S-2160)

Ac-Ile-Glu-Gly-Arg-pNA (S-2423)

H-D-Leu-Thr-Arg-pNA (S-7511)

H-D-Val-Gly-pNA (S-2322)

H-D-Ile-Pro-pNA (S-2288)

Phe-Val-Pro-Arg-Anb5,2-NH2

Advanced Research Applications and Future Perspectives of H D Leu Pna

Role of H-D-Leu-pNA in Understanding Enzyme Structure-Function Relationships

This compound is instrumental in elucidating the relationship between an enzyme's structure and its catalytic function. As a synthetic substrate, it allows researchers to probe the specific requirements of an enzyme's active site. The hydrolysis of the amide bond in this compound by a target enzyme releases p-nitroaniline, a yellow-colored compound that can be quantified spectrophotometrically. This direct measurement of product formation enables precise calculations of key enzymatic parameters.

The use of the D-isomer of Leucine (B10760876) is particularly significant. Many proteases are stereospecific, preferentially cleaving substrates containing L-amino acids. The ability of an enzyme to hydrolyze this compound reveals a specific tolerance or preference for D-amino acids in its substrate binding pocket (the S1 pocket for an N-terminal residue). This information is crucial for mapping the topology of an enzyme's active site and understanding the structural determinants of its substrate specificity. skemman.is For instance, comparing the kinetic parameters of an enzyme with this compound versus its L-isomer, L-Leu-pNA, can quantify the degree of stereoselectivity and provide valuable data for computational docking and molecular dynamics simulations aimed at modeling enzyme-substrate interactions. researchgate.net

| Parameter | Description | Insight into Structure-Function |

| Km (Michaelis Constant) | Substrate concentration at which the reaction rate is half of Vmax. | Indicates the affinity of the enzyme for this compound. A lower Km suggests a better fit in the active site's binding pocket. |

| kcat (Turnover Number) | The number of substrate molecules each enzyme site converts to product per unit time. | Measures the maximum catalytic speed of the enzyme, reflecting the efficiency of the catalytic machinery (e.g., the catalytic triad in serine proteases). nih.gov |

| kcat/Km (Catalytic Efficiency) | An apparent second-order rate constant that measures how efficiently an enzyme converts a substrate to product. | Provides an overall measure of the enzyme's performance and substrate preference, combining both binding and catalysis. skemman.is |

Potential for this compound in Substrate Mimicry and Probe Design for Biological Systems

This compound functions as a substrate mimic, emulating the N-terminal portion of a natural peptide or protein target for a specific protease. This mimicry is essential for its use as a probe to detect and quantify the activity of particular enzymes within complex biological samples, such as cell lysates or plasma. The D-amino acid configuration can offer advantages in probe design, as it often confers resistance to degradation by other, less specific aminopeptidases that are abundant in biological systems and typically act on L-isomers. This enhances the specificity of the assay for the target enzyme of interest.

The design of probes based on this compound allows for the investigation of enzymes that play critical roles in various physiological and pathological processes. For example, similar chromogenic substrates containing D-amino acids, such as H-D-Val-Leu-Lys-pNA, are used to measure the activity of plasmin, a key enzyme in the fibrinolytic system that breaks down blood clots. nih.gov Another related compound, H-D-Leu-Thr-Arg-pNA, has been used to assess the activity of tryptase ε, a serine protease involved in epithelial cell processes. nih.gov These examples highlight the principle that incorporating a D-amino acid at a specific position can tailor a substrate for a particular protease, enabling its use as a selective probe.

The p-nitroanilide group, while a simple chromogenic reporter, is foundational for more advanced probe designs. The core structure of H-D-Leu can be attached to other reporter molecules, such as fluorophores (e.g., 7-amino-4-methylcoumarin, AMC) or quenchers, to develop more sensitive or specialized probes for applications like fluorescence microscopy or high-throughput screening. These probes can be used to visualize enzymatic activity in real-time within living cells or to screen large libraries of compounds for potential enzyme inhibitors.

Integration of this compound Assays in Systems Biology and Proteomics Research

Systems biology aims to understand the complex interactions within biological systems as a whole, integrating data from genomics, transcriptomics, proteomics, and metabolomics. nih.govnih.gov Proteomics, the large-scale study of proteins, is a cornerstone of this field, providing information not just on protein abundance but also on their activity and modifications. pnnl.govyoutube.com

Assays utilizing this compound and similar specific substrates have the potential to be integrated into proteomics and systems biology workflows to provide a functional dimension to protein data. While mass spectrometry-based proteomics can identify and quantify thousands of proteins, it does not typically measure their enzymatic activity directly. High-throughput enzymatic assays, performed in microplate format, can screen for specific protease activities across numerous samples, conditions, or time points.

This functional data can be layered onto protein expression data to build more accurate and predictive models of biological networks. nih.gov For instance, in a study of a specific disease, proteomics might identify changes in the expression level of a particular protease. An this compound-based assay could then determine if this change in expression correlates with a change in the enzyme's activity, providing a more complete picture of its role in the disease pathology. This approach, often termed "activity-based proteomics," is crucial for understanding the dynamic regulation of cellular processes.

The data generated from these targeted enzymatic assays can serve as critical inputs for computational models of signaling pathways or metabolic networks. nih.gov By providing quantitative measurements of reaction fluxes catalyzed by specific enzymes, these assays help to parameterize and validate models, leading to a more robust understanding of the system's behavior and its response to perturbations. nih.gov

Q & A

Q. How can researchers ensure reproducibility of this compound studies when sharing protocols?

- Methodological Answer: Adhere to FAIR principles:

- Metadata standardization : Use platforms like Zenodo to upload raw data (HPLC chromatograms, NMR FIDs) with detailed experimental descriptors (MIAPE guidelines).

- Code sharing : Publish analysis scripts (R/Python) on GitHub with version control.

- Reagent validation : Include batch numbers and Certificate of Analysis for synthetic intermediates. Collaborate via platforms like Protocols.io for peer-reviewed method validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.